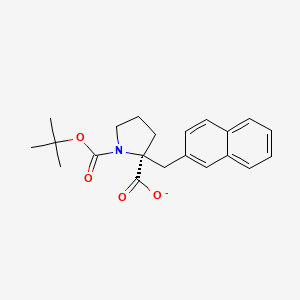
1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Analyse Chemischer Reaktionen
1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development .
In industry, 1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- is used in the production of specialty chemicals and materials. Its unique structural properties make it valuable for the development of new materials with specific characteristics .
Wirkmechanismus
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- can be compared with other similar compounds, such as trans-N-Boc-4-(2-naphthylmethyl)-L-proline and other derivatives of L-proline. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity .
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- lies in its combination of the 2-naphthalenylmethyl group and the tert-butyl ester, which confer specific chemical and physical properties that are valuable for various applications .
Eigenschaften
Molekularformel |
C21H24NO4- |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-6-11-21(22,18(23)24)14-15-9-10-16-7-4-5-8-17(16)13-15/h4-5,7-10,13H,6,11-12,14H2,1-3H3,(H,23,24)/p-1/t21-/m0/s1 |
InChI-Schlüssel |
NIOMUOZNEGRIFH-NRFANRHFSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC3=CC=CC=C3C=C2)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC3=CC=CC=C3C=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)

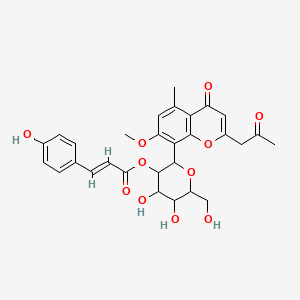

![1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12324205.png)

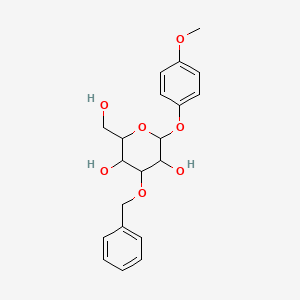

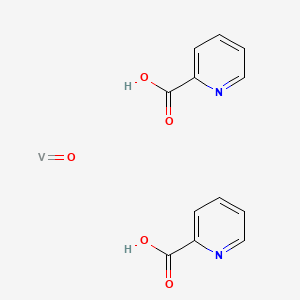
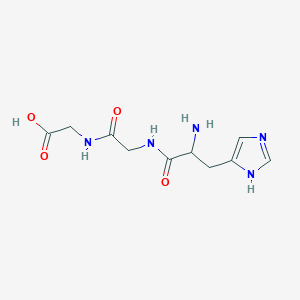
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)
![9-[2-Hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12324244.png)
